Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide
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Overview
Description
Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide: is a chemical compound with the molecular formula C12H12N2O2SNa and a molecular weight of 270.29 g/mol . This compound is known for its high purity and versatility in various research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide typically involves the reaction of 5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-4-thiol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound’s potential medicinal properties are being explored, particularly its neuroprotective and anti-neuroinflammatory effects .
Industry: In industrial applications, this compound is used in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- Sodium 5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-4-thiolate
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)
Uniqueness: Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various research applications sets it apart from similar compounds .
Properties
Molecular Formula |
C12H11N2NaO2S |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
sodium;5-ethoxy-6-oxo-1-phenylpyridazine-4-thiolate |
InChI |
InChI=1S/C12H12N2O2S.Na/c1-2-16-11-10(17)8-13-14(12(11)15)9-6-4-3-5-7-9;/h3-8,17H,2H2,1H3;/q;+1/p-1 |
InChI Key |
QJYSYGRTORNMNN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C2=CC=CC=C2)[S-].[Na+] |
Origin of Product |
United States |
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